(Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H14N4O2S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis and Antimicrobial Activity
Research on compounds similar to (Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile has shown their potential in antimicrobial and antioxidant applications. For instance, X-ray analyses of related naphthalene-based compounds revealed their crystalline structures and suggested a correlation between π delocalization in these compounds and their antimicrobial and antioxidant activities. This insight may contribute to the development of new drugs with improved efficacy against microbial infections and oxidative stress (Radulović et al., 2011).
Synthesis and Antibacterial Evaluation
Further research on thiazole and naphthalene derivatives, closely related to the compound , has led to the synthesis of heterocyclic compounds with significant antibacterial activity against various bacterial strains. These studies underline the potential of such compounds in developing new antibacterial agents, which could be crucial in the fight against drug-resistant bacteria (Patel et al., 2015).
Luminescent Properties and Sensing Applications
Another interesting application area for naphthalene-based compounds is in the field of luminescence for sensing purposes. Coordination polymers made from similar compounds have shown high luminescence, which can be utilized in detecting nitro aromatics and metal ions in solutions. This property is highly beneficial for environmental monitoring and the detection of hazardous substances (Das et al., 2018).
Organic Light Emitting Diodes (OLEDs)
Organotin compounds derived from Schiff bases related to this compound have been studied for their application in organic light-emitting diodes (OLEDs). These studies contribute to the development of new materials for electronic and optoelectronic devices, showcasing the versatility of naphthalene-based compounds in technological applications (García-López et al., 2014).
Photophysical Properties for Photonic Applications
The study of pyrazoline derivatives, which share structural similarities with the compound of interest, has revealed their potential in photonic applications due to their dynamic photoinduced birefringence. These findings open new avenues for using such compounds in the fabrication of optical switches and other photonic devices (Szukalski et al., 2015).
Properties
IUPAC Name |
(Z)-3-(naphthalen-1-ylamino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2S/c23-12-17(13-24-20-7-3-5-15-4-1-2-6-19(15)20)22-25-21(14-29-22)16-8-10-18(11-9-16)26(27)28/h1-11,13-14,24H/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMZGCMDJQUVDX-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.